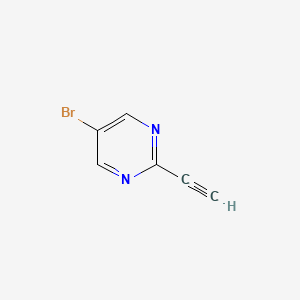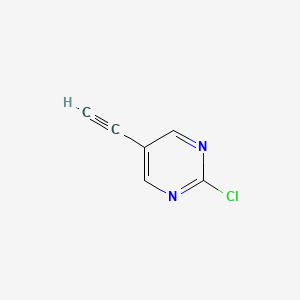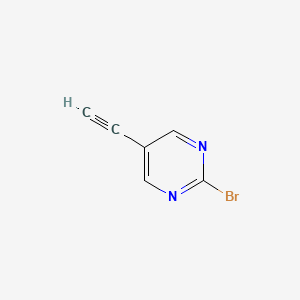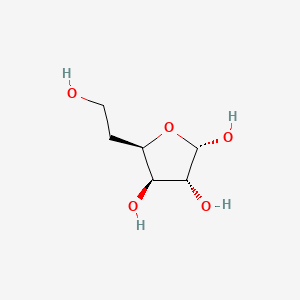
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol is a chemical compound with the molecular formula C6H12O5 and a molar mass of 164.15648 g/mol It is a derivative of hexose sugars and is characterized by the absence of a hydroxyl group at the fifth carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol typically involves the selective removal of the hydroxyl group at the fifth carbon position of a hexose sugar. One common method involves the use of hydrogen in the presence of Raney nickel and an acidic ion-exchange resin . This reaction converts 5,6-anhydro-1,2-O-isopropylidene-alpha-D-glucofuranose into a mixture of 6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose and 5-deoxy-1,2-O-isopropylidene-alpha-D-xylo-hexofuranose.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar catalytic hydrogenation processes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of carbohydrate metabolism and enzyme activity.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism. Its effects are mediated through the formation of enzyme-substrate complexes and subsequent catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Deoxy-1,2-O-(1-methylethylidene)-alpha-D-xylo-hexofuranose: A similar compound with an additional isopropylidene group.
6-Deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose: Another deoxy sugar with a different structural configuration.
Uniqueness
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol is unique due to its specific deoxygenation at the fifth carbon position, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
105181-81-5 |
|---|---|
Molekularformel |
C6H12O5 |
Molekulargewicht |
164.157 |
IUPAC-Name |
(2S,3R,4R,5R)-5-(2-hydroxyethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O5/c7-2-1-3-4(8)5(9)6(10)11-3/h3-10H,1-2H2/t3-,4+,5-,6+/m1/s1 |
InChI-Schlüssel |
WRYOEBBYARWGSI-MOJAZDJTSA-N |
SMILES |
C(CO)C1C(C(C(O1)O)O)O |
Synonyme |
5-Deoxy-α-D-xylo-hexofuranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


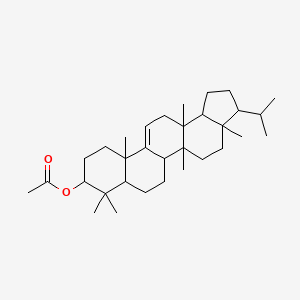

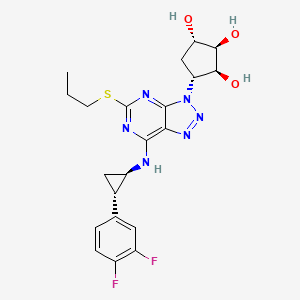
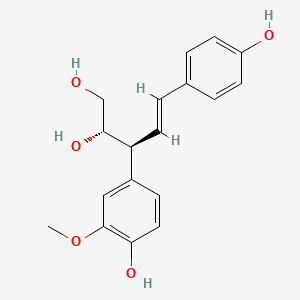
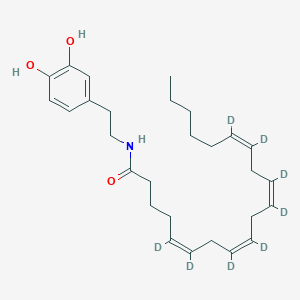

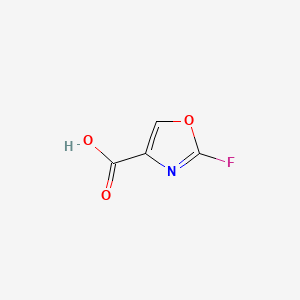
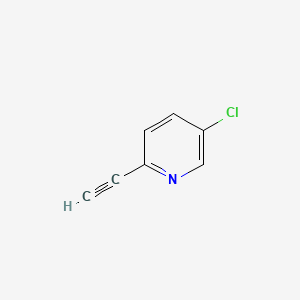
![(3beta)-24-Bromo-3-[(tert-butyl)dimethylsilyloxy]-chol-5-ene](/img/structure/B566243.png)
